molecular formula C10H6ClN3OS2 B2539071 N-(benzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-chloroacetamide CAS No. 1448052-91-2

N-(benzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-chloroacetamide

Cat. No. B2539071
CAS RN: 1448052-91-2
M. Wt: 283.75
InChI Key: TYFHGXCREPWYOH-UHFFFAOYSA-N
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Description

Benzo[1,2-d:4,5-d’]bis(thiazole) is an interesting new heterocyclic system . It is found in most organic optoelectronic materials . The chemical properties of this system are much less studied than other fused thiadiazoles .


Synthesis Analysis

A series of copolymers containing the benzo[1,2-d:4,5-d’]bis(thiazole) unit has been designed and synthesized . The resulting polymers possess a conjugation pathway that is orthogonal to the more usual substitution pathway through the 2,6-positions of the unit .


Molecular Structure Analysis

The structure of the newly synthesized compound was established by means of elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy .


Chemical Reactions Analysis

Palladium-catalyzed direct (het)arylation reactions of strongly electron-withdrawing tricyclic benzo[1,2-d:4,5-d’]bis(thiazole) and its 4,8-dibromo derivative were studied .


Physical And Chemical Properties Analysis

These compounds exhibit tunable electronic structures, with energy gaps varying from 1.3 eV to 2.4 eV . They can be used in the development of various optoelectronic devices such as dye-sensitized solar cells, organic light-emitting diodes, and organic field-effect transistors .

Mechanism of Action

The resulting polymers possess a conjugation pathway that is orthogonal to the more usual substitution pathway through the 2,6-positions of the unit . This facilitates intramolecular non-covalent interactions between strategically placed heteroatoms of neighboring monomer units .

Future Directions

The compound obtained may serve as a precursor for the preparation of unsymmetrical 4,7-disubstituted benzo[1,2-d:4,5-d’]bis(thiadiazoles) . This work marks a forward step towards the rational design of new materials for electronic and optical applications .

properties

IUPAC Name

2-chloro-N-([1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3OS2/c11-3-7(15)14-10-13-5-1-2-6-8(9(5)17-10)12-4-16-6/h1-2,4H,3H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFHGXCREPWYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1N=C(S3)NC(=O)CCl)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-chloroacetamide

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